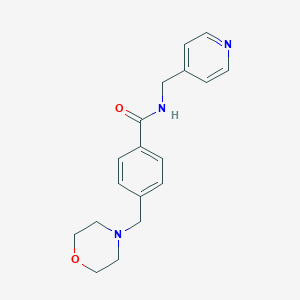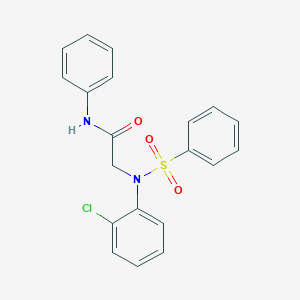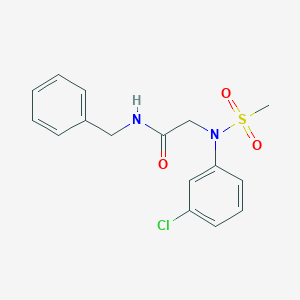
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to modulate glutamate neurotransmission in the brain. In
科学的研究の応用
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to modulate glutamate neurotransmission in the brain, which is thought to play a role in the pathophysiology of these disorders. In preclinical studies, N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to improve cognitive function, reduce anxiety, and attenuate drug-seeking behavior.
作用機序
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). These receptors are located presynaptically on glutamatergic neurons and modulate the release of glutamate, the primary excitatory neurotransmitter in the brain. Activation of mGluR2/3 by N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide reduces glutamate release, which has been shown to have beneficial effects in various neurological disorders.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the prefrontal cortex, improve cognitive function, and reduce anxiety-like behavior. It has also been shown to attenuate drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has several advantages for lab experiments. It is highly selective for mGluR2/3, which reduces the potential for off-target effects. It also has good bioavailability, which allows for easy administration in animal studies. However, one limitation of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is that it has a relatively short half-life, which may limit its efficacy in some experimental paradigms.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in schizophrenia. Another area of interest is the development of more potent and selective mGluR2/3 agonists, which may have improved efficacy and fewer side effects. Finally, further studies are needed to elucidate the precise mechanisms underlying the beneficial effects of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in various neurological disorders.
合成法
The synthesis of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide involves several steps, starting with the condensation of 4-methoxybenzaldehyde and methylamine to form N-methyl-4-methoxybenzylamine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. Reduction of the imine with sodium borohydride yields the final product, N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide.
特性
製品名 |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-18(11-7-9-12(20-2)10-8-11)16(19)15-13-5-3-4-6-14(13)17-21-15/h7-10H,3-6H2,1-2H3 |
InChIキー |
NNPASFPMMYOPIJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
正規SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
